molecular formula C15H20N2O3 B4593788 Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate

Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate

Cat. No.: B4593788
M. Wt: 276.33 g/mol
InChI Key: LQRKSIAUUACXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate is an organic compound that features a benzoate ester linked to a pyrrolidine ring through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-aminobenzoic acid and 2-pyrrolidin-1-ylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the amide bond.

    Esterification: The resulting amide is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Hydrolysis: 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoic acid.

    Reduction: Ethyl 4-[(2-pyrrolidin-1-ylmethyl)amino]benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Lacks the pyrrolidine ring, making it less effective in certain biological applications.

    4-[(2-pyrrolidin-1-ylacetyl)amino]benzoic acid: The carboxylic acid analog, which may have different solubility and reactivity profiles.

Uniqueness

Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate is unique due to the combination of the benzoate ester and the pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-15(19)12-5-7-13(8-6-12)16-14(18)11-17-9-3-4-10-17/h5-8H,2-4,9-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRKSIAUUACXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[(2-pyrrolidin-1-ylacetyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.